Monopolar Spindle Induction Potency
In a direct head-to-head comparison using the same cellular assay (U-2 OS cells treated for 4 hours), EMD534085 induced monopolar mitotic spindles with an EC50 of ~70 nM, demonstrating 2.9-fold greater potency than the closely related analog EMD596414 (EC50 ~200 nM) and 5.7-fold greater potency than S-trityl-L-cysteine (EC50 ~400 nM) [1]. Saturation of the monopolar phenotype occurred at ~500 nM for EMD534085, matching EMD596414 but at half the concentration required for stlc (~1000 nM) [1]. This quantitative difference in functional cellular potency establishes EMD534085 as the more active compound for achieving mitotic arrest in this model system.
| Evidence Dimension | Monopolar spindle induction potency (EC50) |
|---|---|
| Target Compound Data | EMD534085 EC50 = ~70 nM |
| Comparator Or Baseline | EMD596414 EC50 = ~200 nM; S-trityl-L-cysteine EC50 = ~400 nM |
| Quantified Difference | EMD534085 is 2.9-fold more potent than EMD596414; 5.7-fold more potent than stlc |
| Conditions | U-2 OS cells, 4-hour treatment, fixed and stained with anti-tubulin and centrin antibodies, DNA stained with Hoechst |
Why This Matters
Researchers requiring maximal cellular potency for robust mitotic arrest phenotypes should prioritize EMD534085 over these analog compounds to ensure reproducible and pronounced monopolar spindle formation.
- [1] Orth JD, Tang Y, Shi J, et al. Quantitative live imaging of cancer and normal cells treated with Kinesin-5 inhibitors indicates significant differences in phenotypic responses and cell fate. BMC Cancer. 2011;11:335. Figure 1. View Source
